

2-Amino-4-hydroxypyridine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-hydroxypyridine

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An In-depth Technical Guide to 2-Amino-4-hydroxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Amino-4-hydroxypyridine**, along with its applications and relevant experimental methodologies. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Chemical and Physical Properties

2-Amino-4-hydroxypyridine is a heterocyclic organic compound that incorporates both an amino and a hydroxyl functional group on a pyridine ring structure. These functional groups impart a versatile reactivity to the molecule, making it a valuable intermediate in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical industries.^[1]

Quantitative Data Summary

The key quantitative properties of **2-Amino-4-hydroxypyridine** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	33631-05-9	[2]
Molecular Formula	C ₅ H ₆ N ₂ O	[1]
Molecular Weight	110.11 g/mol	[2]
Melting Point	235 - 239 °C	
pKa (conjugate acid of the amino group)	~4.8	
Appearance	White to off-white or light yellow powder	[1]
Solubility	Moderately soluble in water. Soluble in organic solvents like ethanol and acetone.	[3]
Storage Conditions	Store at 0 - 8 °C	[1]

Tautomerism: A Key Chemical Feature

A significant characteristic of **2-Amino-4-hydroxypyridine** is its existence in tautomeric forms. It is in equilibrium with its pyridone form, 2-amino-1H-pyridin-4-one. The position of this equilibrium is influenced by the solvent environment, with the pyridone tautomer often being favored in many solvents due to its aromatic character and the presence of a strong carbon-oxygen double bond.[2] This tautomerism is a critical factor in the compound's chemical behavior and its interactions with biological targets.[2]

Tautomeric equilibrium of **2-Amino-4-hydroxypyridine**.

Experimental Protocols

While specific, detailed, step-by-step protocols for the synthesis and analysis of **2-Amino-4-hydroxypyridine** are often proprietary or published within specific research articles, this section provides a generalized methodology based on common organic chemistry practices and information available for related compounds.

Generalized Synthesis Method

One common approach to the synthesis of substituted pyridines involves the modification of the pyridine ring. A plausible, though generalized, synthetic route to **2-Amino-4-hydroxypyridine** could involve the following conceptual steps:

- Nitration of a Pyridine Derivative: Introduction of a nitro group onto the pyridine ring. This is often achieved using a mixture of concentrated nitric and sulfuric acids.
- Reduction of the Nitro Group: The nitro group is then reduced to an amino group. Common reducing agents for this transformation include metals like iron, tin, or zinc in an acidic medium, or catalytic hydrogenation.
- Hydroxylation of the Pyridine Ring: Introduction of a hydroxyl group. This can be a more challenging step and may require specific reagents and conditions depending on the other substituents present on the ring.

A logical workflow for such a synthesis is depicted below.



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Conceptual workflow for the synthesis of **2-Amino-4-hydroxypyridine**.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a standard technique for assessing the purity of chemical compounds. While a specific method for **2-Amino-4-hydroxypyridine** is not readily available, a general reverse-phase HPLC method can be adapted from protocols for similar polar, aromatic compounds like aminopyridines.

Instrumentation:

- HPLC system with a UV detector

- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)

Mobile Phase:

- A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The hydrophilic nature of the compound may necessitate a mobile phase with a higher aqueous component.

Detection:

- UV detection at a wavelength where the compound exhibits strong absorbance, likely in the range of 254-280 nm.

Sample Preparation:

- Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

Analysis:

- Inject a defined volume of the sample onto the column and record the chromatogram. Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

Applications in Research and Drug Development

2-Amino-4-hydroxypyridine and its derivatives are of significant interest in medicinal chemistry. The presence of both hydrogen bond donor and acceptor groups, along with the aromatic scaffold, makes it a valuable building block for designing molecules that can interact with biological targets.

Role as a Synthetic Intermediate

The primary application of **2-Amino-4-hydroxypyridine** is as an intermediate in the synthesis of more complex molecules. Its functional groups can be readily modified to introduce a variety of other chemical moieties, allowing for the creation of diverse chemical libraries for drug screening.

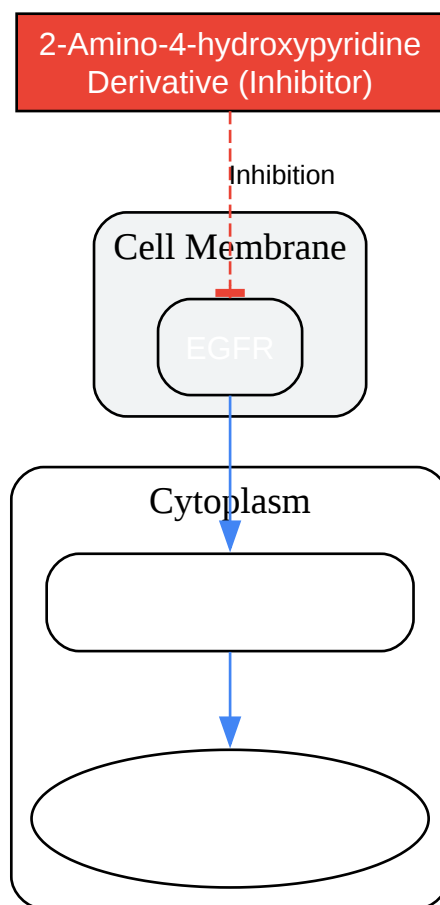
Potential Biological Activity and Signaling Pathway Involvement

While **2-Amino-4-hydroxypyridine** itself is not a widely recognized therapeutic agent, its structural motif is found in compounds with known biological activities. For instance, derivatives of 2-aminopyridine have been investigated as inhibitors of various enzymes.

One area of research has focused on 2-amino-4-substituted pyridines as potent inhibitors of neuronal nitric oxide synthase (nNOS). nNOS is an enzyme that produces nitric oxide, a signaling molecule involved in various physiological and pathological processes in the nervous system. Overproduction of nitric oxide by nNOS has been implicated in neurodegenerative diseases.

Additionally, some pyridine derivatives have shown anti-proliferative activity, with potential mechanisms involving the inhibition of key enzymes in cancer cell growth and proliferation, such as the epidermal growth factor receptor (EGFR). EGFR is a transmembrane protein that, upon activation, initiates a signaling cascade that promotes cell growth, proliferation, and survival.

The diagram below illustrates a simplified, hypothetical signaling pathway where a derivative of **2-Amino-4-hydroxypyridine** could act as an inhibitor.



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Hypothetical inhibition of the EGFR signaling pathway.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of **2-Amino-4-hydroxypyridine**.

- Infrared (IR) Spectroscopy: An IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amino group (typically in the region of 3300-3500 cm^{-1}) and a broad O-H stretching band for the hydroxyl group (around 3200-3600 cm^{-1}). The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm^{-1} region.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyridine ring, with their chemical shifts and splitting patterns providing information about their positions relative to the nitrogen atom and the other substituents. The protons of the amino and hydroxyl groups would likely appear as broad singlets, and their chemical shifts could be solvent-dependent.
- ^{13}C NMR: The carbon NMR spectrum would display signals for each of the unique carbon atoms in the molecule, confirming the carbon skeleton of the pyridine ring.
- Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, with the molecular ion peak corresponding to the mass of the molecule. The fragmentation pattern can provide additional structural information.

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- To cite this document: BenchChem. [2-Amino-4-hydroxypyridine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b184335#2-amino-4-hydroxypyridine-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b184335#2-amino-4-hydroxypyridine-cas-number-and-molecular-weight)

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